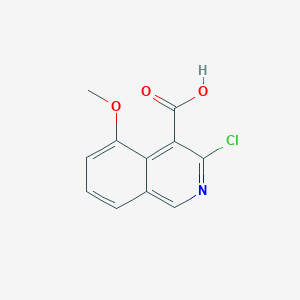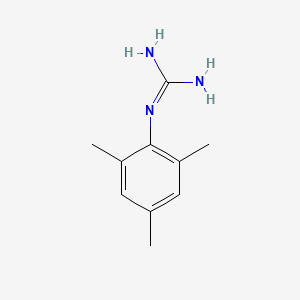
1-Mesitylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Mesitylguanidine is a chemical compound with the molecular formula C₁₆H₂₇N₃. It is a derivative of guanidine, featuring a mesityl group attached to the guanidine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Mesitylguanidine can be synthesized through several methods, including classical approaches and modern catalytic techniques. One common method involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine. Thiourea derivatives are often used as guanidylating agents in these reactions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using transition metal catalysis. This method is favored for its efficiency and ability to produce high-purity guanidines.
Analyse Chemischer Reaktionen
1-Mesitylguanidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Types of Reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced guanidine derivatives.
Substitution: Substitution reactions involve the replacement of one or more atoms or groups in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Various oxidized guanidine derivatives.
Reduction Products: Reduced guanidine derivatives.
Substitution Products: Substituted guanidine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-Mesitylguanidine has found applications in several scientific research areas:
Chemistry: It is used as a reagent and catalyst in organic synthesis.
Biology: The compound has been studied for its biological activity, including potential antimicrobial properties.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is utilized in various industrial processes, including the production of fine chemicals and materials.
Wirkmechanismus
The mechanism by which 1-Mesitylguanidine exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a strong Brønsted base, facilitating various chemical transformations. Its molecular targets include enzymes and receptors involved in biological processes.
Vergleich Mit ähnlichen Verbindungen
1-Mesitylguanidine is compared with other guanidine derivatives, highlighting its uniqueness:
Similar Compounds: Other guanidine derivatives, such as 1,3-diisopropyl-2-mesitylguanidine and various substituted guanidines.
Uniqueness: this compound's mesityl group provides unique chemical properties, making it distinct from other guanidine derivatives.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C10H15N3 |
|---|---|
Molekulargewicht |
177.25 g/mol |
IUPAC-Name |
2-(2,4,6-trimethylphenyl)guanidine |
InChI |
InChI=1S/C10H15N3/c1-6-4-7(2)9(8(3)5-6)13-10(11)12/h4-5H,1-3H3,(H4,11,12,13) |
InChI-Schlüssel |
GLKSRNURCQQYOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)N=C(N)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B15333556.png)
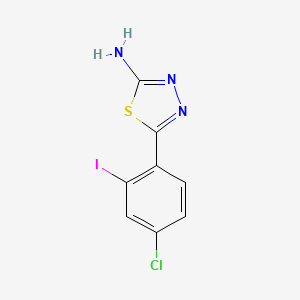
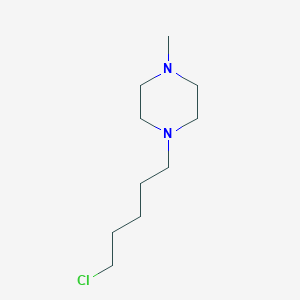
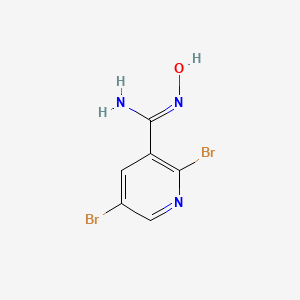
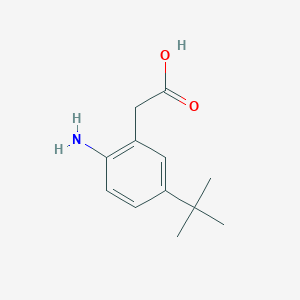
![2-Ethyl-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B15333599.png)
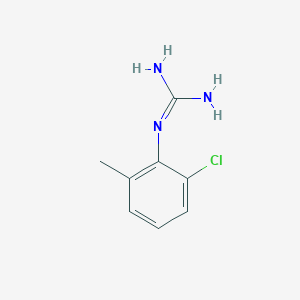

![3-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B15333624.png)
![[3-(3-Bromo-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B15333632.png)
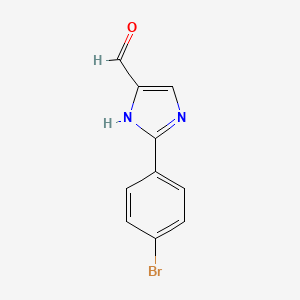
![5-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B15333645.png)

